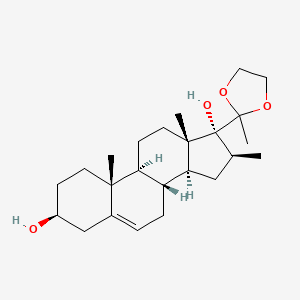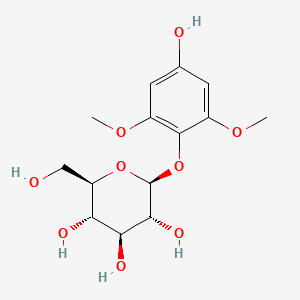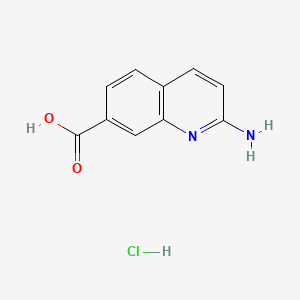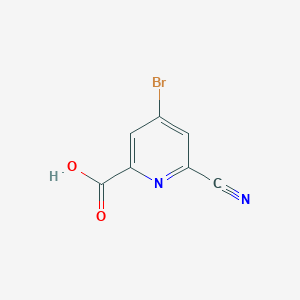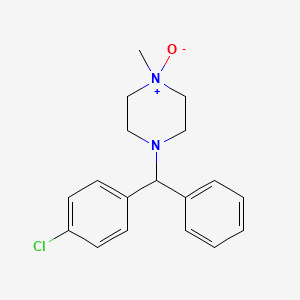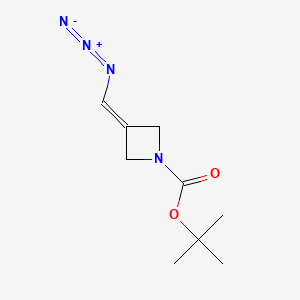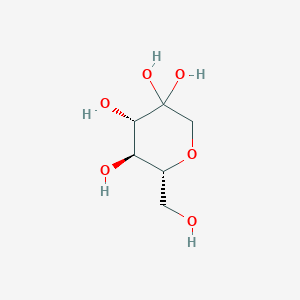
2-Ethylbutyl Cyanoacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylbutyl Cyanoacrylate is a chemical compound with the molecular formula C10H15NO2. It is a type of cyanoacrylate, which is a family of fast-acting adhesives commonly known as “super glue.” Cyanoacrylates are known for their rapid polymerization in the presence of moisture, forming strong bonds with a variety of materials. This compound is particularly noted for its use in medical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylbutyl Cyanoacrylate can be synthesized through the reaction of 2-ethylbutanol with cyanoacrylic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The process can be summarized as follows:
Esterification: 2-Ethylbutanol reacts with cyanoacrylic acid in the presence of a catalyst such as sulfuric acid.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature and pressure control systems. The product is then purified using advanced techniques such as fractional distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Ethylbutyl Cyanoacrylate undergoes several types of chemical reactions, including:
Polymerization: In the presence of moisture, this compound rapidly polymerizes to form long chains of poly(this compound).
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of cyanoacrylic acid and 2-ethylbutanol.
Addition Reactions: It can participate in addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Moisture: Acts as an initiator for polymerization.
Catalysts: Sulfuric acid for esterification.
Nucleophiles: Amines and alcohols for addition reactions.
Major Products Formed
Poly(this compound): Formed through polymerization.
Cyanoacrylic acid and 2-ethylbutanol: Formed through hydrolysis.
Scientific Research Applications
2-Ethylbutyl Cyanoacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer for the synthesis of polymers with specific properties.
Biology: Employed in the preparation of nanoparticles for drug delivery systems.
Medicine: Utilized as a tissue adhesive for wound closure and surgical procedures.
Industry: Applied in the manufacturing of adhesives for various materials, including plastics, metals, and ceramics.
Mechanism of Action
The mechanism of action of 2-Ethylbutyl Cyanoacrylate involves the rapid polymerization of the monomer in the presence of moisture. The cyano group in the molecule acts as an electron-withdrawing group, making the carbon-carbon double bond highly reactive. When exposed to moisture, the compound undergoes anionic polymerization, leading to the formation of strong adhesive bonds.
Comparison with Similar Compounds
2-Ethylbutyl Cyanoacrylate can be compared with other cyanoacrylates such as ethyl cyanoacrylate, n-butyl cyanoacrylate, and octyl cyanoacrylate:
Ethyl Cyanoacrylate: Known for its fast-setting properties and strong bonds with a variety of materials.
n-Butyl Cyanoacrylate: Offers flexibility and is commonly used in medical applications.
Octyl Cyanoacrylate: Provides a balance between strength and flexibility, making it suitable for both medical and industrial uses.
This compound is unique due to its specific balance of adhesive strength and flexibility, making it ideal for specialized applications in medicine and industry.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-ethylbutyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C10H15NO2/c1-4-9(5-2)7-13-10(12)8(3)6-11/h9H,3-5,7H2,1-2H3 |
InChI Key |
IQAOUEZDBBBGKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)COC(=O)C(=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2-Furyl)-1,3-thiazol-2-yl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B15296080.png)
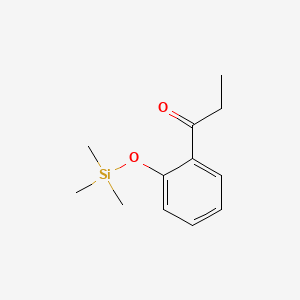
![4-[2-(3-Methylphenyl)ethyl]piperidine hydrochloride](/img/structure/B15296096.png)
![3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B15296100.png)
![ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate](/img/structure/B15296102.png)
